1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methoxyacetyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and as a building block for the synthesis of specialty chemicals
Preparation Methods
The synthesis of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the acylation of 1,2,3,4-tetrahydroquinoline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing reaction times and waste generation .
Chemical Reactions Analysis
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyacetyl group, where nucleophiles like amines or thiols replace the methoxy group.
Hydrolysis: The methoxyacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives.
Mechanism of Action
The mechanism of action of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyacetyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the tetrahydroquinoline ring can interact with receptor proteins, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds, such as:
1-(Acetyl)-1,2,3,4-tetrahydroquinolin-7-amine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-amine: The position of the amine group is different, leading to variations in molecular interactions and properties.
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-8-amine: Similar structure but with the amine group at a different position, affecting its chemical and biological behavior .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-8-12(15)14-6-2-3-9-4-5-10(13)7-11(9)14/h4-5,7H,2-3,6,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUHAIQHQOAYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171346-38-5 | |
Record name | 1-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-methoxyethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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